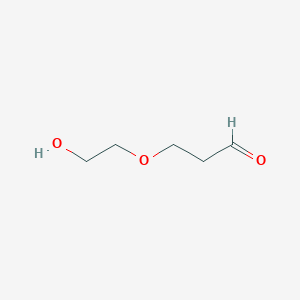
3-(2-Hydroxyethoxy)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxyethoxy)propanal is an organic compound with the molecular formula C5H10O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of both an aldehyde group and a hydroxyethoxy group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(2-Hydroxyethoxy)propanal can be synthesized through several methods. One common method involves the reaction of 3-chloropropanal with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the hydroxyethoxy group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxyethoxy)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 3-(2-Hydroxyethoxy)propanoic acid.
Reduction: The aldehyde group can be reduced to form 3-(2-Hydroxyethoxy)propanol.
Substitution: The hydroxyethoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Bases like sodium hydroxide (NaOH) and catalysts such as palladium on carbon (Pd/C) are commonly employed.
Major Products Formed
Oxidation: 3-(2-Hydroxyethoxy)propanoic acid.
Reduction: 3-(2-Hydroxyethoxy)propanol.
Substitution: Various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
3-(2-Hydroxyethoxy)propanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxyethoxy)propanal involves its reactivity due to the presence of both the aldehyde and hydroxyethoxy groups. The aldehyde group can undergo nucleophilic addition reactions, while the hydroxyethoxy group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Hydroxyethoxy)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-(2-Hydroxyethoxy)propanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
2-(2-Hydroxyethoxy)ethanol: Similar structure but with a shorter carbon chain.
Uniqueness
3-(2-Hydroxyethoxy)propanal is unique due to the presence of both an aldehyde group and a hydroxyethoxy group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
152967-61-8 |
|---|---|
Formule moléculaire |
C5H10O3 |
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
3-(2-hydroxyethoxy)propanal |
InChI |
InChI=1S/C5H10O3/c6-2-1-4-8-5-3-7/h2,7H,1,3-5H2 |
Clé InChI |
GNSPBEKHJNYOTG-UHFFFAOYSA-N |
SMILES canonique |
C(COCCO)C=O |
Numéros CAS associés |
152967-61-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



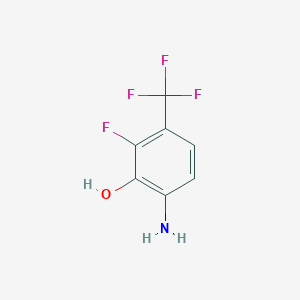
![1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide](/img/structure/B14141440.png)
![Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14141448.png)
![Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone](/img/structure/B14141449.png)
![2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B14141457.png)
![(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14141465.png)
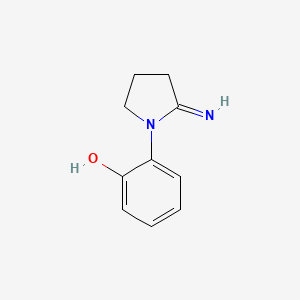

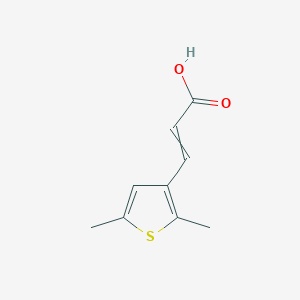
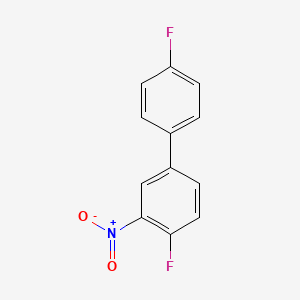
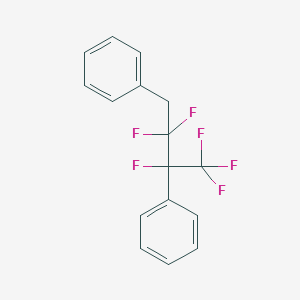

![2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14141527.png)
